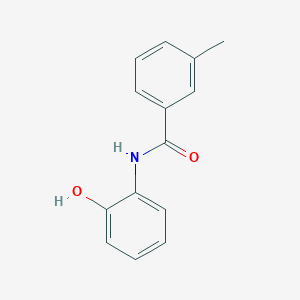
N-(2-hydroxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
Antimicrobial Activity
Research has shown that N-(2-hydroxyphenyl)-3-methylbenzamide exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma gondii. In particular, certain derivatives have demonstrated superior activity against these organisms, highlighting their potential as therapeutic agents in treating malaria and other protozoan infections .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets associated with cancer. Studies have indicated that this compound and its derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. The selectivity index of some derivatives suggests they could be developed into safer anticancer therapies with minimal cytotoxic effects on healthy cells .
Industrial Applications
Material Science
In industrial contexts, this compound is being explored for its potential use in developing new materials. Its ability to form stable metal complexes makes it a candidate for applications in coordination chemistry. These complexes can serve as catalysts or functional materials in various chemical processes.
Polymer Chemistry
The compound's structural features facilitate its incorporation into polymers and resins, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in creating advanced materials for electronics and coatings.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
-
Antimalarial Activity
A study evaluated a series of N-benzoyl-2-hydroxybenzamides against P. falciparum. The most effective compound showed a 21-fold superior activity compared to chloroquine, indicating its potential as a new antimalarial drug . -
Anticancer Evaluation
Derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated significant activity against various cancer cell lines, with selectivity indices suggesting they could minimize side effects compared to conventional therapies .
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-(2-hydroxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)14(17)15-12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
Clave InChI |
OTUMFOHWIGPQKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















